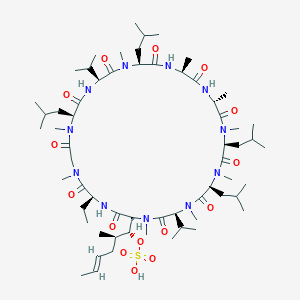

环孢素 A 硫酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cyclosporin A Sulfate is a cyclic undecapeptide with a variety of biological activities, including immunosuppressive, anti-inflammatory, antifungal, and antiparasitic properties . It is an extremely powerful immunosuppressant and is approved for use in organ transplantation to prevent graft rejection in kidney, liver, heart, lung, and combined heart–lung transplants . Cyclosporin A Sulfate is a metabolite of Cyclosporin A found in human bile and plasma .

科学研究应用

Cyclosporin A Sulfate has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying cyclic peptides and their synthetic modifications.

Biology: Investigated for its role in cellular signaling pathways and its effects on lymphocyte receptors.

Medicine: Widely used as an immunosuppressant in organ transplantation and for treating autoimmune diseases.

作用机制

Target of Action

Cyclosporin A Sulfate, also known as Cyclosporin A Sulphate, primarily targets T-helper cells . It also shows a weak inhibitory effect on CD4+ CD25+ regulatory T-cells, thereby modulating the host immune tolerance .

Mode of Action

Cyclosporin A Sulfate acts mainly on T cells and affects the induction phase rather than the proliferative phase of lymphoid populations . Its primary action is the inhibition of a number of lymphokines such as IL-2, gamma-IFN, and OAF at the level of transcription or at an earlier activation step .

Biochemical Pathways

Cyclosporin A Sulfate affects the calcineurin pathway by facilitating the complex formation with cyclophilin . This prevents calcineurin from dephosphorylating the nuclear factor of activated T lymphocyte (NFAT) transcription factors, thereby inhibiting transcription of genes encoding cytokines and chemokines that are required for proliferation and activation of T cells .

Pharmacokinetics

The absorption of Cyclosporin A Sulfate is slow and incomplete, predominantly taking place in the upper part of the small intestine . The peak concentration is reached after an average time of 3.8 hours post-dose . High inter-subject variability has been reported in studies evaluating oral Cyclosporin A Sulfate .

Result of Action

The molecular and cellular effects of Cyclosporin A Sulfate’s action include the selective inhibition of T lymphocyte activation, with minimal effects on already activated cytotoxic/suppressor CD8 T cells, granulocytes, and macrophages .

Action Environment

The action of Cyclosporin A Sulfate can be influenced by environmental factors. For instance, the length of the small bowel is an important determinant of the oral Cyclosporin A Sulfate dosage requirement for patients with reduced absorptive surface area .

生化分析

Biochemical Properties

Cyclosporin A interacts with various enzymes, proteins, and other biomolecules. Its primary action is the inhibition of a number of lymphokines such as IL-2, gamma-IFN, and OAF at the level of transcription or at an earlier activation step . This inhibition is achieved through its binding to the cytosolic protein cyclophilin (immunophilin) of lymphocytes, especially of T cells .

Cellular Effects

Cyclosporin A has significant effects on various types of cells and cellular processes. It is a very potent and relatively selective inhibitor of T lymphocyte activation, with minimal effects on already activated cytotoxic/suppressor CD8 T cells, granulocytes, and macrophages . It influences cell function by blocking T-cell receptor-induced proliferation, differentiation, and cytokine production .

Molecular Mechanism

Cyclosporin A exerts its effects at the molecular level through several mechanisms. It binds to the cytosolic protein cyclophilin of lymphocytes, especially of T cells . This binding inhibits calcineurin in the calcineurin–phosphatase pathway and prevents the mitochondrial permeability transition pore from opening .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cyclosporin A can change over time. For instance, it has been observed that a similar spectrum of pathological effects to those encountered in clinical practice can be reproduced in animals, in particular the rat, which has been the subject of most Cyclosporin A toxicology investigations .

Dosage Effects in Animal Models

The effects of Cyclosporin A vary with different dosages in animal models. At 40 mg/kg and to a greater extent at 80 mg/kg, Cyclosporin A reduced both in-life and microscopic disease severity in a dextran sulfate sodium–induced colitis model .

Metabolic Pathways

Cyclosporin A is involved in several metabolic pathways. It is metabolized mainly by the liver to about 15 metabolites, through the cytochrome P450 3A4 (CYP3A4) and P-glycoprotein . The main metabolic pathways involved are monohydroxylation, dihydroxylation, and N-demethylation at different positions within the molecule .

Transport and Distribution

Cyclosporin A is transported and distributed within cells and tissues due to its high lipid solubility . In the blood, approximately 50% of the drug is associated with erythrocytes, 10-20% with leukocytes, and of the 30-40% found in plasma, about 90% is bound to lipoproteins .

Subcellular Localization

The subcellular localization of Cyclosporin A and its effects on activity or function are of interest. A considerable proportion of Cyclosporin A synthetase and D-alanine racemase was detected at the vacuolar membrane . The product Cyclosporin A was localized in the fungal vacuole .

准备方法

Synthetic Routes and Reaction Conditions: Cyclosporin A can be synthesized chemically using N-methylated peptides via a series of isonitrile coupling reactions . The synthesis involves the preparation of the enantiomerically pure amino acid (4R)-4-«E)-2-butenyl-4,N-dimethyl-L-threonine, which is a novel amino acid in Cyclosporin A .

Industrial Production Methods: Cyclosporin A is primarily produced by submerged fermentation using the fungus Tolypocladium inflatum . This method involves optimizing fermentation conditions to enhance production efficiency, including the use of immobilization, mutation, and microbial stresses .

化学反应分析

Types of Reactions: Cyclosporin A Sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .

相似化合物的比较

Tacrolimus: Another calcineurin inhibitor with similar immunosuppressive properties.

Sirolimus: An immunosuppressant that inhibits the mammalian target of rapamycin (mTOR) pathway.

Mycophenolate Mofetil: An immunosuppressant that inhibits inosine monophosphate dehydrogenase, affecting lymphocyte proliferation.

Uniqueness: Cyclosporin A Sulfate is unique due to its cyclic structure and the presence of unusual amino acids, which contribute to its selective immunosuppressive action . Unlike other immunosuppressants, it specifically targets T lymphocytes and affects the induction phase of the immune response .

属性

IUPAC Name |

[(E,1R,2R)-1-[(2S,5S,11S,14S,17S,20S,23R,26S,29S,32S)-5-ethyl-1,7,10,16,20,23,25,28,31-nonamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-2-methylhex-4-enyl] hydrogen sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H111N11O15S/c1-25-27-28-40(15)52(88-89(85,86)87)51-56(78)65-43(26-2)58(80)67(18)33-48(74)68(19)44(29-34(3)4)55(77)66-49(38(11)12)61(83)69(20)45(30-35(5)6)54(76)63-41(16)53(75)64-42(17)57(79)70(21)46(31-36(7)8)59(81)71(22)47(32-37(9)10)60(82)72(23)50(39(13)14)62(84)73(51)24/h25,27,34-47,49-52H,26,28-33H2,1-24H3,(H,63,76)(H,64,75)(H,65,78)(H,66,77)(H,85,86,87)/b27-25+/t40-,41+,42-,43+,44+,45+,46+,47+,49+,50+,51+,52-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQDXGGWUGMQJHS-CGLBZJNRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)OS(=O)(=O)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C)OS(=O)(=O)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H111N11O15S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1282.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(2-Hydroxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-D]pyrimidin-7-one](/img/structure/B1140972.png)

![S-Adenosyl-L-[methyl-3H]methionine](/img/structure/B1140978.png)